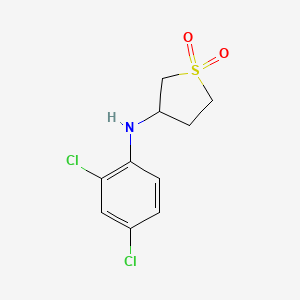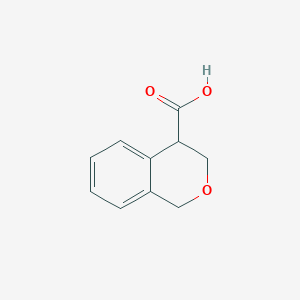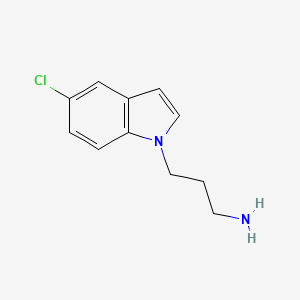
3-Thiophenamine, N-(2,4-dichlorophenyl)tetrahydro-, 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Thiophenamine, N-(2,4-dichlorophenyl)tetrahydro-, 1,1-dioxide is a sulfur-containing organic compound It is characterized by the presence of a thiophene ring, which is a five-membered ring containing one sulfur atom, and a tetrahydro structure indicating saturation of the ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Thiophenamine, N-(2,4-dichlorophenyl)tetrahydro-, 1,1-dioxide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources under acidic conditions.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable dichlorobenzene derivative reacts with the thiophene ring.
Oxidation to Form the Dioxide: The final step involves the oxidation of the thiophene sulfur to form the sulfone (1,1-dioxide) using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo further oxidation to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group back to the thiol or sulfide forms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, 3-Thiophenamine, N-(2,4-dichlorophenyl)tetrahydro-, 1,1-dioxide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used to study the effects of sulfur-containing compounds on biological systems. Its interactions with proteins and enzymes can provide insights into the role of sulfur in biological processes.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activity. Research into its potential as an antimicrobial, anti-inflammatory, or anticancer agent is ongoing.
Industry
Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mécanisme D'action
The mechanism of action of 3-Thiophenamine, N-(2,4-dichlorophenyl)tetrahydro-, 1,1-dioxide involves its interaction with molecular targets such as enzymes and receptors. The dichlorophenyl group can enhance binding affinity to specific targets, while the thiophene ring can participate in electron transfer reactions. The sulfone group can act as an electron-withdrawing group, influencing the compound’s reactivity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Thiophenamine, tetrahydro-, 1,1-dioxide: Lacks the dichlorophenyl group, making it less reactive.
N-Phenylthiophenamine, 1,1-dioxide: Contains a phenyl group instead of a dichlorophenyl group, affecting its binding properties and reactivity.
4-Chlorotetrahydro-3-thiophenamine, 1,1-dioxide: Contains a single chlorine atom, altering its chemical properties.
Uniqueness
3-Thiophenamine, N-(2,4-dichlorophenyl)tetrahydro-, 1,1-dioxide is unique due to the presence of the dichlorophenyl group, which enhances its reactivity and potential applications in various fields. The combination of the thiophene ring and the sulfone group also contributes to its distinct chemical properties.
This compound’s versatility and reactivity make it a valuable subject of study in multiple scientific disciplines.
Propriétés
Numéro CAS |
1016498-14-8 |
|---|---|
Formule moléculaire |
C10H11Cl2NO2S |
Poids moléculaire |
280.17 g/mol |
Nom IUPAC |
N-(2,4-dichlorophenyl)-1,1-dioxothiolan-3-amine |
InChI |
InChI=1S/C10H11Cl2NO2S/c11-7-1-2-10(9(12)5-7)13-8-3-4-16(14,15)6-8/h1-2,5,8,13H,3-4,6H2 |
Clé InChI |
UHQJRRMQIPDIGN-UHFFFAOYSA-N |
SMILES canonique |
C1CS(=O)(=O)CC1NC2=C(C=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2-(4-Ethylphenoxy)acetamido]benzoic acid](/img/structure/B12121525.png)
![5,7-Dimethyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol](/img/structure/B12121529.png)



![5-[(4-Methylphenyl)methyl]-1,3-thiazole-2-thiol](/img/structure/B12121548.png)
![[1,1'-Biphenyl]-4-carboxylic acid, 4'-(dimethylamino)-, ethyl ester](/img/structure/B12121550.png)


![Methyl 7-hydroxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B12121572.png)
![2-amino-N-benzyl-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12121573.png)
![N-(4-{[2-amino-1-(4-ethylphenyl)-1H-pyrrolo[2,3-b]quinoxalin-3-yl]sulfonyl}phenyl)acetamide](/img/structure/B12121582.png)
![3-methyl-1-{5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-3-yl}-1H-pyrazol-5-amine](/img/structure/B12121589.png)
![1-Butanone, 1-[6-methyl-3-(4-methylphenyl)-1-(1-oxobutyl)imidazo[4,5-e][1,3,4]thiadiazin-5(1H)-yl]-](/img/structure/B12121598.png)
